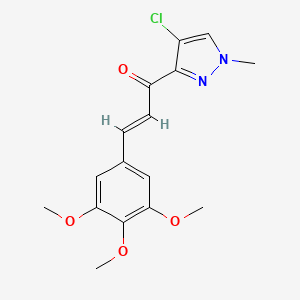
1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a methoxyphenyl group attached to a phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol compound in the presence of a base.
Formation of Phthalazine Core: The phthalazine core is synthesized by the condensation of phthalic anhydride with hydrazine.
Coupling Reactions: The final compound is obtained by coupling the benzoxazole-sulfanyl intermediate with the methoxyphenyl-phthalazine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation.
Materials Science: In OLEDs, the compound’s electronic properties allow it to emit light when an electric current is applied, making it useful in display technologies.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzoxazol-2-ylsulfanyl)-4-phenylphthalazine: Similar structure but lacks the methoxy group, which may affect its electronic properties and reactivity.
1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-hydroxyphenyl)phthalazine: Contains a hydroxy group instead of a methoxy group, which can lead to different hydrogen bonding interactions and solubility properties.
Uniqueness
1-(1,3-Benzoxazol-2-ylsulfanyl)-4-(4-methoxyphenyl)phthalazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in materials science and medicinal chemistry, where specific electronic and steric properties are crucial.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c1-26-15-12-10-14(11-13-15)20-16-6-2-3-7-17(16)21(25-24-20)28-22-23-18-8-4-5-9-19(18)27-22/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHDYSKYSBDIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-2-pyrrolidinyl}pyridine](/img/structure/B5272231.png)
![4-methoxy-3-{[2-(trifluoromethyl)morpholin-4-yl]methyl}phenol](/img/structure/B5272235.png)

![3-(3-chlorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5272254.png)
![4-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,8-diazaspiro[4.5]dec-8-yl}-2-methylquinoline](/img/structure/B5272257.png)
![METHYL 4-(4-METHOXYPHENYL)-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B5272259.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-phenylurea](/img/structure/B5272266.png)
![N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5272277.png)
![N-{2-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B5272279.png)
![N-[2-(2-methoxy-1-naphthyl)ethyl]-2-(methylamino)acetamide](/img/structure/B5272281.png)
![9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B5272286.png)
![N-[1,1-dimethyl-2-oxo-2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5272288.png)

![3-(2-{[2-(2-hydroxyethoxy)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5272298.png)
